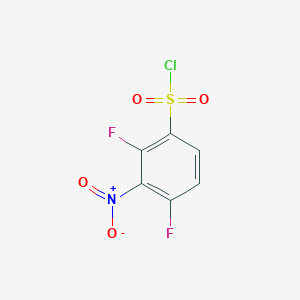
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound consists of a pyrimidine ring with ethyl and methyl substituents at the 6 and 3 positions, respectively, and carbonyl groups at the 2 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl acetoacetate, formaldehyde, and urea.
Reaction Conditions: The reaction mixture is heated to reflux in ethanol with a catalytic amount of hydrochloric acid for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing from ethanol.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or sulfonic acid resins, can also enhance the reaction rate and yield. The product is typically purified through crystallization or chromatography.
化学反应分析
Types of Reactions
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
科学研究应用
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.
Biological Studies: It is studied for its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to its antiviral and anticancer activities. It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
- 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
6-Ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both ethyl and methyl groups at the 6 and 3 positions, respectively, along with the carbonyl groups at the 2 and 4 positions, makes it a versatile compound for various applications in medicinal and industrial chemistry.
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
6-ethyl-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-4-6(10)9(2)7(11)8-5/h4H,3H2,1-2H3,(H,8,11) |
InChI 键 |
ZLWDKYFOEAVEKL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=O)N(C(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




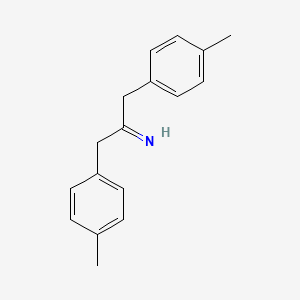
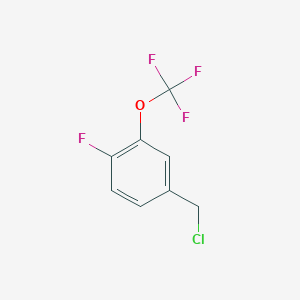
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
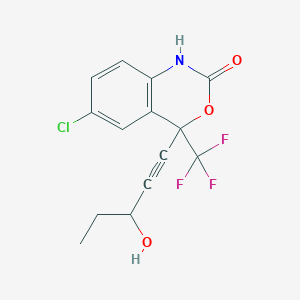
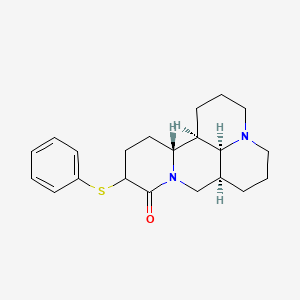
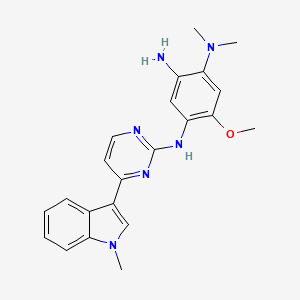
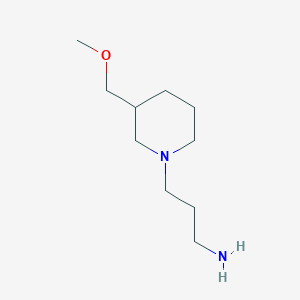
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
